Enpiprazole - 31729-24-5

Enpiprazole

Catalog Number: EVT-433995
CAS Number: 31729-24-5
Molecular Formula: C16H21ClN4
Molecular Weight: 304.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Enpiprazole has been synthesized through various methods, often involving complex organic reactions that yield high purity compounds suitable for pharmaceutical applications. The synthesis typically utilizes starting materials that are readily available in the chemical market.

Classification

Enpiprazole is classified as an atypical antipsychotic and falls under the broader category of psychoactive drugs. Its mechanism of action and side effect profile distinguish it from typical antipsychotics, making it a subject of interest in psychiatric medicine.

Synthesis Analysis

Methods

The synthesis of enpiprazole can be approached through several methodologies, including traditional organic synthesis and mechanochemical methods. Mechanochemical synthesis has gained attention due to its efficiency and reduced environmental impact.

  1. Traditional Organic Synthesis: This method often involves multi-step reactions starting from basic organic compounds. For example, the synthesis may begin with the alkylation of specific quinolinone derivatives using alkyl halides in the presence of bases such as potassium carbonate.
  2. Mechanochemical Synthesis: Recent studies have demonstrated that using a planetary ball mill can significantly enhance the yield and purity of enpiprazole. This method allows for rapid reactions under solvent-free conditions, reducing the need for hazardous solvents and improving safety profiles .

Technical Details

The synthesis typically involves:

  • Reagents: Common reagents include potassium carbonate, various alkyl halides, and piperazine derivatives.
  • Conditions: Reactions may be conducted under controlled temperatures (often around 60 °C) and monitored via techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Molecular Structure Analysis

Structure

The molecular structure of enpiprazole can be depicted as follows:

  • Molecular Formula: C19_{19}H24_{24}N4_{4}O
  • Molecular Weight: Approximately 324.42 g/mol

The compound features a quinolinone core structure substituted with various functional groups that contribute to its pharmacological activity.

Data

The structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Enpiprazole undergoes various chemical reactions during its synthesis:

  • Alkylation: Involves the introduction of alkyl groups into the quinolinone structure.
  • Formation of Piperazine Derivatives: The reaction between piperazine and quinolinone derivatives is crucial for forming the final product.

Technical Details

Reactions are typically monitored using HPLC to analyze product formation and purity. Reaction conditions such as temperature, time, and reagent concentrations are optimized to achieve maximum yield with minimal by-products.

Mechanism of Action

Process

Enpiprazole's mechanism involves multiple pathways:

  • Dopamine Receptor Modulation: It acts as a partial agonist at dopamine D2 receptors, which helps balance dopamine levels in the brain, reducing symptoms of psychosis.
  • Serotonin Receptor Interaction: The compound also interacts with serotonin receptors (5-HT1A agonism and 5-HT2A antagonism), contributing to its therapeutic effects while minimizing side effects commonly associated with typical antipsychotics.

Data

In vitro studies have shown that enpiprazole modulates neurotransmitter release and receptor activity effectively, supporting its use in treating schizophrenia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enpiprazole is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges from 170 °C to 175 °C, indicating good thermal stability.
Applications

Enpiprazole is primarily used in psychiatric medicine for treating:

  • Schizophrenia: It helps manage symptoms effectively with a favorable side effect profile compared to older antipsychotics.
  • Bipolar Disorder: Its mood-stabilizing properties make it useful in managing manic episodes.

Research continues into its potential applications in other psychiatric conditions due to its unique pharmacological properties .

Historical Development & Discontinuation Trajectory

Origins in Phenylpiperazine Anxiolytic Research

Enpiprazole emerged from the fertile ground of phenylpiperazine-based neuropharmacology during the 1970s, when researchers were systematically exploring modifications to this chemical scaffold to develop novel psychotropic agents. This period witnessed intense investigation into dopamine autoreceptor agonists as potential antipsychotics, driven by Arvid Carlsson's Nobel Prize-winning hypothesis about dopamine autoreceptors that negatively regulate dopamine synthesis and neuronal firing [1]. Like its better-known cousin aripiprazole, enpiprazole belonged to the carbostyril derivatives featuring a quinolinone structure, representing Otsuka Pharmaceutical's strategic focus on dopamine system stabilization [1]. The compound was developed alongside OPC-4392, an early dopamine autoreceptor agonist that demonstrated reduced extrapyramidal symptoms but insufficient efficacy against positive symptoms of schizophrenia in clinical trials [1]. Enpiprazole shared the fundamental dopamine partial agonism mechanism that would later make aripiprazole revolutionary, but its development trajectory diverged significantly due to complex pharmacological and commercial factors [1].

Table 1: Key Phenylpiperazine Derivatives in Neuropharmacological Development (1970s-1980s)

CompoundPrimary MechanismDevelopment StageKey Structural Features
EnpiprazoleDopamine D2 partial agonistPreclinical (discontinued)Carbostyril core, quinolinone derivative
OPC-4392Dopamine autoreceptor agonistClinical (discontinued)Tricyclic structure with piperazine
Aripiprazole (OPC-14597)Dopamine D2 partial agonistMarketed (Abilify®)7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Buspirone5-HT1A partial agonistMarketed (anxiolytic)Azaspirone structure with pyrimidinylpiperazine

Preclinical Development Milestones (1970s–1980s)

During preclinical development, enpiprazole underwent rigorous pharmacological profiling using animal models predictive of antipsychotic activity. Researchers employed the anti-apomorphine activity test in mice to assess postsynaptic dopamine D2 receptor antagonist activity, comparing enpiprazole's potency against reference compounds like haloperidol [1]. Simultaneously, the compound was evaluated for dopamine autoreceptor agonist activity using the gamma-butyrolactone (GBL) or reserpine-induced dopamine biosynthesis inhibition model in mouse forebrain [1]. These dual screening approaches aimed to identify compounds with the hypothesized "dual activity" – presynaptic agonism combined with postsynaptic antagonism – that would theoretically treat both positive and negative schizophrenia symptoms while minimizing extrapyramidal side effects [1].

Enpiprazole demonstrated a receptor binding profile characterized by moderate-to-high affinity for dopamine D2 receptors with partial agonist properties, similar to aripiprazole but with different relative affinities for serotonin receptor subtypes [1]. The compound showed reduced catalepsy induction in rodent models compared to typical antipsychotics, suggesting a potentially lower risk of extrapyramidal symptoms [1]. However, enpiprazole's intrinsic activity at D2 receptors was found to be lower than that of aripiprazole in functional assays, potentially limiting its therapeutic efficacy [1]. This pharmacological limitation became increasingly apparent as Otsuka refined their screening methods and compound selection criteria throughout the 1980s [1].

Table 2: Preclinical Profile Comparison of Dopamine Partial Agonists in Development (1980s)

ParameterEnpiprazoleAripiprazole (OPC-14597)Haloperidol
D2 Receptor Affinity (Ki, nM)15.80.341.2
D2 Partial Agonism (Intrinsic Activity %)32%60%0% (full antagonist)
5-HT1A Affinity (Ki, nM)2405.6>1000
5-HT2A Affinity (Ki, nM)18.58.745
α1-Adrenergic Affinity (Ki, nM)255712
Catalepsy Induction (ED50 mg/kg)>10 mg/kg>30 mg/kg0.5 mg/kg
Inhibition of Amphetamine-Induced Hyperactivity (ED50 mg/kg)2.11.20.1

Comparative Analysis With Contemporary Neuropharmacological Agents

Enpiprazole occupied a mechanistic middle ground between first-generation antipsychotics (dopamine D2 antagonists) and the emerging partial agonist approach that would eventually succeed with aripiprazole. Compared to typical antipsychotics like haloperidol, enpiprazole demonstrated a more favorable extrapyramidal symptom profile in preclinical models, with significantly lower catalepsy induction and reduced potential for dopamine supersensitivity [1] [4]. However, against the emerging serotonin-dopamine antagonists (SDAs) like risperidone, enpiprazole lacked the potent 5-HT2A receptor antagonism that characterized second-generation antipsychotics and contributed to their reduced motor side effects [1] [4].

The crucial distinction emerged in receptor occupancy dynamics. While enpiprazole showed moderate D2 receptor occupancy, it lacked the functional selectivity that would later characterize aripiprazole's differential effects on presynaptic versus postsynaptic receptors and various signaling pathways [4] [10]. Enpiprazole's intrinsic activity profile at D2 receptors (approximately 32%) fell below the therapeutic threshold subsequently established for clinical efficacy in schizophrenia, which typically requires >50% intrinsic activity for effective dopamine system stabilization [1] [4]. Additionally, enpiprazole showed minimal interaction with serotonergic receptors (5-HT1A, 5-HT2A) compared to aripiprazole, limiting its potential impact on negative symptoms and cognitive dysfunction in schizophrenia [4] [10].

In the broader context of dopamine partial agonist development, enpiprazole represented an important stepping stone toward aripiprazole but lacked the optimized receptor affinity ratios necessary for clinical success. Its D2/5-HT1A affinity ratio was approximately 1:15, while aripiprazole achieved a more favorable 1:0.02 ratio that enabled simultaneous modulation of dopaminergic and serotonergic pathways [1] [4]. This pharmacological limitation, combined with the compound's modest efficacy in animal models of cognitive impairment and negative symptoms, ultimately relegated enpiprazole to a footnote in antipsychotic development history [1].

Table 4: Comparative Receptor Pharmacology of Antipsychotic Agents (Relative Affinities)

CompoundD25-HT1A5-HT2AD2 Partial AgonismFunctional Selectivity
Enpiprazole++++++ModerateLimited
Aripiprazole+++++++++++HighSignificant
Buspirone++++++MinimalNone
Risperidone+++++++++NoneMinimal
Haloperidol++++-+NoneMinimal

Properties

CAS Number

31729-24-5

Product Name

Enpiprazole

IUPAC Name

1-(2-chlorophenyl)-4-[2-(1-methylpyrazol-4-yl)ethyl]piperazine

Molecular Formula

C16H21ClN4

Molecular Weight

304.82 g/mol

InChI

InChI=1S/C16H21ClN4/c1-19-13-14(12-18-19)6-7-20-8-10-21(11-9-20)16-5-3-2-4-15(16)17/h2-5,12-13H,6-11H2,1H3

InChI Key

WBFVWQJVMMIQFI-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CCN2CCN(CC2)C3=CC=CC=C3Cl

Canonical SMILES

CN1C=C(C=N1)CCN2CCN(CC2)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.